1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized phenylpropanone derivatives .
Scientific Research Applications
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(2-Nitro-4-(trifluoromethyl)phenyl)pyrrolidine: Contains a pyrrolidine ring instead of a propanone moiety.
Uniqueness
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethylthio groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8F3NO3S |
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Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-9(15)7-4-3-6(18-10(11,12)13)5-8(7)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
HRMCYAIYOIQYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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